Predicted Electron Mobility vs. MoS2
First-principles calculations predict that monolayer PtS₂ possesses an electron mobility of 1107 cm²/V·s, which is approximately triple the predicted mobility of 340 cm²/V·s for monolayer MoS₂ [1]. Experimental field-effect transistor measurements on few-layer PtS₂ confirm electronic mobility exceeding 62.5 cm²/V·s at room temperature with an on/off ratio over 10⁶ [2], demonstrating that PtS₂ retains high mobility even in practical device configurations.
| Evidence Dimension | Electron mobility (theoretical, DFT-predicted) |
|---|---|
| Target Compound Data | 1107 cm²/V·s (monolayer PtS₂) |
| Comparator Or Baseline | 340 cm²/V·s (monolayer MoS₂) |
| Quantified Difference | 3.26× higher mobility for PtS₂ |
| Conditions | First-principles density functional theory (DFT) calculations for monolayer structures |
Why This Matters
Higher carrier mobility directly translates to faster switching speeds and lower power consumption in field-effect transistors, making PtS₂ a scientifically justified choice over MoS₂ for high-performance nanoelectronic applications.
- [1] Seeking n- and p-type Ohmic contacts for monolayer PtS2: A first-principles study. Chem Phys Lett. 2025;877:142253. View Source
- [2] A Noble Metal Dichalcogenide for High-Performance Field-Effect Transistors and Broadband Photodetectors. Adv Funct Mater. 2020;30(5):1907945. doi:10.1002/adfm.201907945 View Source
